EFdA-TP tetraammonium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EFdA-TP tetraammonium is a highly potent nucleoside reverse transcriptase inhibitor. It effectively prevents reverse transcriptase-mediated DNA synthesis by acting as an immediate or delayed chain terminator. This compound exhibits multiple mechanisms of inhibiting HIV-1 reverse transcriptase, making it a significant player in antiviral research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of EFdA-TP tetraammonium involves multiple steps, including the incorporation of an ethynyl group at the 4’ position of the nucleoside. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired modifications. Detailed synthetic routes are often proprietary and may require access to specialized literature or patents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .

化学反应分析

Types of Reactions

EFdA-TP tetraammonium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified nucleoside analogs .

科学研究应用

EFdA-TP tetraammonium has a wide range of scientific research applications, including:

作用机制

EFdA-TP tetraammonium exerts its effects by inhibiting reverse transcriptase-mediated DNA synthesis. It acts as a translocation-defective reverse transcriptase inhibitor, significantly reducing the pace of DNA synthesis and serving as an immediate chain terminator. Additionally, it can function as a delayed chain terminator, allowing the incorporation of one more deoxynucleotide triphosphate before halting DNA synthesis .

相似化合物的比较

Similar Compounds

EFdA-TP (tetrasodium): Another form of EFdA-TP with similar inhibitory effects on reverse transcriptase.

EFdA-TP (tetralithium): A variant with different counterions but similar biological activity.

Uniqueness

EFdA-TP tetraammonium is unique due to its multiple mechanisms of inhibiting HIV-1 reverse transcriptase, including both immediate and delayed chain termination. This dual mechanism enhances its potency and effectiveness compared to other nucleoside reverse transcriptase inhibitors .

生物活性

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has garnered significant attention for its potent antiviral activity against HIV. The active metabolite, EFdA-triphosphate (EFdA-TP), exhibits multiple mechanisms of action that contribute to its efficacy. This article delves into the biological activity of EFdA-TP tetraammonium, exploring its mechanisms, effectiveness against resistant strains, and relevant research findings.

EFdA-TP inhibits HIV reverse transcriptase (RT) through several distinct mechanisms:

- Immediate Chain Termination : EFdA-TP acts as a de facto immediate chain terminator, effectively halting DNA synthesis when incorporated into the viral DNA strand. This occurs when the enzyme encounters EFdA-MP-terminated primers, which are resistant to excision by RT .

- Delayed Chain Termination : In certain contexts, EFdA-TP can also function as a delayed chain terminator, allowing one additional nucleotide to be incorporated before blocking further synthesis. This mechanism is influenced by the sequence of the nucleic acid template .

- Mismatched Primer Formation : EFdA-MP can be misincorporated by RT, leading to mismatched primers that are difficult to extend. This property enhances the compound's antiviral efficacy and contributes to its reduced resistance profile .

Efficacy Against HIV

EFdA demonstrates remarkable potency against both wild-type and drug-resistant strains of HIV. Key findings include:

- Potency : The effective concentration (EC50) of EFdA against wild-type HIV can be as low as 50 pM, significantly outperforming other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine and emtricitabine .

- Resistance : EFdA retains high levels of activity against multidrug-resistant HIV strains, showcasing a selectivity index of approximately 200,000 due to its favorable cytotoxicity profile .

Pharmacokinetics and Half-Life

EFdA-TP exhibits a prolonged intracellular half-life, ranging from 78.5 to 128 hours in human and rhesus blood cells. This characteristic allows for flexible dosing regimens, potentially ranging from daily to weekly administration . The pharmacokinetics of EFdA have been demonstrated in preclinical studies involving SIV-infected rhesus macaques, where robust antiviral activity was observed for up to ten days following a single dose .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EFdA-TP:

- Preclinical Studies : In studies involving SIV-infected rhesus macaques, EFdA showed complete protection when administered in clinically relevant doses. These findings support its potential use as a pre-exposure prophylaxis (PrEP) agent .

- Clinical Trials : A phase 2b study is currently evaluating the efficacy of EFdA in combination with other antiretrovirals such as doravirine and lamivudine. Initial results indicate that even low doses (0.5 mg) lead to significant reductions in plasma viral load .

Data Summary

The following table summarizes key data on the biological activity and pharmacokinetics of EFdA-TP:

| Parameter | Value/Observation |

|---|---|

| EC50 against wild-type HIV | 50 pM |

| EC50 against NRTI-resistant HIV | Up to 3 nM |

| Selectivity Index | ~200,000 |

| Intracellular Half-Life | 78.5 - 128 hours |

| Viral Load Reduction (0.5 mg) | -1.18 log reduction |

| Common Adverse Events | Headache, diarrhea |

属性

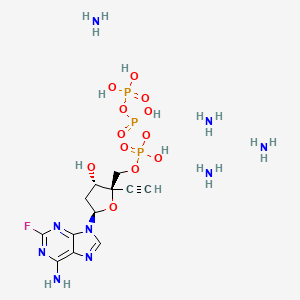

IUPAC Name |

[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN5O12P3.4H3N/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);4*1H3/t6-,7+,12+;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXJXKWSDXUOZ-OCSZSNTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27FN9O12P3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.32 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。